Cas no 2228561-34-8 (2-1-(aminooxy)ethyl-5-methoxyphenol)

2-1-(aminooxy)ethyl-5-methoxyphenol 化学的及び物理的性質
名前と識別子
-
- 2-1-(aminooxy)ethyl-5-methoxyphenol
- 2-[1-(aminooxy)ethyl]-5-methoxyphenol
- EN300-1817224
- 2228561-34-8
-
- インチ: 1S/C9H13NO3/c1-6(13-10)8-4-3-7(12-2)5-9(8)11/h3-6,11H,10H2,1-2H3
- InChIKey: MPBXAHXUACNRHA-UHFFFAOYSA-N
- ほほえんだ: O(C(C)C1C=CC(=CC=1O)OC)N
計算された属性
- せいみつぶんしりょう: 183.08954328g/mol
- どういたいしつりょう: 183.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
2-1-(aminooxy)ethyl-5-methoxyphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1817224-5.0g |
2-[1-(aminooxy)ethyl]-5-methoxyphenol |
2228561-34-8 | 5g |
$3687.0 | 2023-06-03 | ||
Enamine | EN300-1817224-0.25g |
2-[1-(aminooxy)ethyl]-5-methoxyphenol |
2228561-34-8 | 0.25g |
$1170.0 | 2023-09-19 | ||
Enamine | EN300-1817224-0.1g |
2-[1-(aminooxy)ethyl]-5-methoxyphenol |
2228561-34-8 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1817224-1g |
2-[1-(aminooxy)ethyl]-5-methoxyphenol |
2228561-34-8 | 1g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1817224-2.5g |
2-[1-(aminooxy)ethyl]-5-methoxyphenol |
2228561-34-8 | 2.5g |
$2492.0 | 2023-09-19 | ||
Enamine | EN300-1817224-10.0g |
2-[1-(aminooxy)ethyl]-5-methoxyphenol |
2228561-34-8 | 10g |
$5467.0 | 2023-06-03 | ||
Enamine | EN300-1817224-5g |
2-[1-(aminooxy)ethyl]-5-methoxyphenol |
2228561-34-8 | 5g |
$3687.0 | 2023-09-19 | ||
Enamine | EN300-1817224-0.05g |
2-[1-(aminooxy)ethyl]-5-methoxyphenol |
2228561-34-8 | 0.05g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1817224-0.5g |
2-[1-(aminooxy)ethyl]-5-methoxyphenol |
2228561-34-8 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1817224-1.0g |
2-[1-(aminooxy)ethyl]-5-methoxyphenol |
2228561-34-8 | 1g |
$1272.0 | 2023-06-03 |
2-1-(aminooxy)ethyl-5-methoxyphenol 関連文献
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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7. Book reviews
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8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
2-1-(aminooxy)ethyl-5-methoxyphenolに関する追加情報
Comprehensive Overview of 2-1-(Aminooxy)ethyl-5-Methoxyphenol (CAS No. 2228561-34-8): Properties, Applications, and Innovations
In the realm of specialty chemicals, 2-1-(aminooxy)ethyl-5-methoxyphenol (CAS No. 2228561-34-8) has garnered significant attention due to its unique molecular structure and versatile applications. This compound, characterized by its aminooxy and methoxyphenol functional groups, plays a pivotal role in pharmaceutical intermediates, agrochemical formulations, and advanced material science. Researchers and industry professionals are increasingly exploring its potential, driven by the growing demand for high-performance chemical building blocks and sustainable synthesis routes.
The chemical structure of 2-1-(aminooxy)ethyl-5-methoxyphenol features a phenol ring substituted with a methoxy group at the 5-position and an aminooxyethyl moiety at the 2-position. This configuration imparts distinct reactivity, making it valuable for crosslinking reactions, bioconjugation, and catalyst design. Recent studies highlight its utility in click chemistry applications, where its aminooxy group enables efficient coupling with carbonyl compounds under mild conditions. Such properties align with the broader trend toward green chemistry and atom-efficient transformations.
From a commercial perspective, CAS No. 2228561-34-8 is often sought after for its role in drug discovery and biopharmaceutical development. Its ability to form stable oxime linkages makes it a preferred choice for antibody-drug conjugates (ADCs) and proteomics research. Industry reports indicate a surge in inquiries related to custom synthesis of 2-1-(aminooxy)ethyl-5-methoxyphenol, particularly from biotech firms focusing on targeted therapies and precision medicine.
Beyond pharmaceuticals, this compound finds niche applications in agricultural science, where it serves as a key intermediate for herbicide formulations and plant growth regulators. Its methoxyphenol backbone contributes to enhanced stability and bioavailability, addressing challenges in crop protection and sustainable farming. As regulatory pressures mount for eco-friendly agrochemicals, the demand for such tailored intermediates is projected to rise.
Innovations in material science further expand the horizons for 2-1-(aminooxy)ethyl-5-methoxyphenol. Researchers are investigating its incorporation into smart polymers and self-healing coatings, leveraging its reactive sites for dynamic covalent chemistry. These advancements resonate with global trends toward functional materials and circular economy initiatives, positioning the compound as a candidate for next-generation industrial applications.
Quality and safety remain paramount in handling CAS No. 2228561-34-8. Reputable suppliers adhere to stringent Good Manufacturing Practices (GMP) and provide comprehensive analytical certificates (CoA) to ensure compliance with REACH and FDA guidelines. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify purity and structural integrity, catering to the exacting standards of pharmaceutical-grade chemicals.
In conclusion, 2-1-(aminooxy)ethyl-5-methoxyphenol exemplifies the convergence of scientific innovation and industrial utility. Its multifaceted applications—from bioconjugation to advanced materials—underscore its relevance in addressing contemporary challenges across sectors. As research continues to unravel its potential, this compound is poised to remain a cornerstone in the specialty chemicals landscape.
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